An In-depth Technical Guide to the Mechanism of Action of AZ-2, a Dual USP25/USP28 Inhibitor
An In-depth Technical Guide to the Mechanism of Action of AZ-2, a Dual USP25/USP28 Inhibitor
This guide provides a detailed examination of the biochemical and cellular mechanisms of AZ-2, a small molecule inhibitor targeting the deubiquitinating enzymes (DUBs) USP25 and USP28. This document is intended for researchers, scientists, and drug development professionals interested in the ubiquitin-proteasome system (UPS) and its therapeutic targeting, particularly in the context of oncology.
Introduction: The Rationale for Targeting USP25 and USP28
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) act as critical regulators within this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2][3] This function makes DUBs attractive therapeutic targets, as their inhibition can lead to the selective degradation of oncoproteins that are otherwise considered "undruggable".[4][5]
USP28, in particular, has emerged as a high-interest target. It stabilizes a host of potent oncoproteins, most notably the transcription factor c-Myc, which is a central driver of cell proliferation and is dysregulated in a majority of human cancers.[1][5][6] USP28 counteracts the activity of the F-box protein FBW7, an E3 ubiquitin ligase that targets c-Myc for degradation.[6][7] By inhibiting USP28, the balance shifts towards c-Myc ubiquitination and subsequent degradation, offering a novel strategy to suppress c-Myc-driven tumorigenesis.[4][6][8][9][10] High expression of USP28 is frequently observed in colon and breast carcinomas, where it is essential for tumor cell proliferation.[6] Beyond c-Myc, USP28 also stabilizes other key oncogenic factors such as c-JUN, NOTCH, and ΔNp63, further cementing its role in cancer pathology, especially in squamous cell carcinomas (SCC).[4][5][7]
USP25 is the closest homolog to USP28 and shares several substrates. It has been implicated as a positive regulator of Wnt-signaling through the stabilization of tankyrases and plays a role in the metabolic reprogramming of pancreatic cancer cells by stabilizing HIF1α.[11] Given the overlapping functions and structural similarities, the development of dual inhibitors targeting both enzymes has become a pragmatic approach.
Discovery and Biochemical Profile of AZ-2
AZ-2 is part of the "AZ-series" of compounds, which were among the first reported inhibitors of USP28.[8][11] These compounds were developed to investigate the therapeutic potential of targeting the USP28/c-Myc axis. AZ-2 is characterized as a dual inhibitor, potently targeting both USP28 and its closest homolog, USP25.[8][11]
Biochemical Potency and Selectivity
The inhibitory activity of the AZ-series was established through biochemical assays, typically using purified enzymes and fluorogenic ubiquitin substrates like Ubiquitin-Rhodamine110. The potency of these compounds is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
While specific IC50 values for AZ-2 are found within proprietary discovery literature, the foundational AZ-1 compound, from which AZ-2 was derived, exhibits IC50 values of 0.62 µM for USP25 and 0.7 µM for USP28.[12] Structure-activity relationship (SAR) studies of this series revealed that specific fluorine-containing substitutions on the benzoxy-substituent of the core scaffold are crucial for potent USP28 binding and inhibition.[8][11] AZ-2 is specifically defined by an -O-CF3 substitution.[8]
Causality in Assay Choice: The use of a purified enzyme system with a generic, fluorogenic substrate is a standard first step in inhibitor characterization. It allows for a direct measurement of the inhibitor's effect on the enzyme's catalytic activity, free from the complexities of a cellular environment. This approach provides a clean, quantitative measure of potency (IC50) and is essential for initial SAR screening.
A critical aspect of a useful chemical probe is its selectivity. The AZ-series inhibitors were profiled against a panel of other DUBs to ensure they do not engage with off-target enzymes, which could confound experimental results and lead to toxicity. These compounds demonstrated a high degree of selectivity for USP25 and USP28 over other deubiquitinases.[4][7][9][10]
| Compound | Target(s) | Reported Potency (IC50) | Key Structural Feature |
| AZ-1 | USP25 / USP28 | ~0.6-0.7 µM[12] | -F/-CF3 substitution[8] |
| AZ-2 | USP25 / USP28 | Not publicly disclosed | -O-CF3 substitution[8] |
Table 1: Biochemical Profile of AZ-series Inhibitors.
Mode of Inhibition
Recent structural biology studies have elucidated the binding mode for the AZ-series inhibitors. These compounds bind to a common, allosteric pocket located between the "thumb" and "palm" subdomains of the catalytic unit.[11] This binding mode explains their dual specificity, as the pocket is highly conserved between USP25 and USP28 but not among other DUBs.[11]
The binding of the inhibitor to this allosteric site induces a conformational change that prevents the enzyme from effectively processing its ubiquitin substrates. A key glutamate residue (E366 in USP28) is crucial for the stability of this binding pocket and, consequently, for both the enzyme's catalytic activity and its inhibition by these compounds.[11] This allosteric mechanism contrasts with competitive inhibitors that would directly block the enzyme's active site.
Cellular Mechanism of Action: Destabilizing Oncoproteins
The therapeutic rationale for inhibiting USP28 lies in its ability to destabilize key oncoproteins. The primary and most studied consequence of USP28 inhibition by compounds like AZ-2 is the destabilization and subsequent degradation of c-Myc.[8][9][10]
The USP28/FBW7/c-Myc Axis
In normal cellular processes, the SCF-FBW7 E3 ubiquitin ligase complex targets c-Myc for ubiquitination, marking it for degradation by the proteasome. USP28 opposes this action by binding to the FBW7/c-Myc complex and removing the ubiquitin chains, thereby stabilizing c-Myc.[6] Inhibition of USP28 with AZ-2 disrupts this equilibrium, tipping the balance in favor of FBW7-mediated ubiquitination and leading to a rapid decrease in cellular c-Myc protein levels.[4][7][13]
Caption: The USP28/c-Myc signaling axis and the inhibitory action of AZ-2.
Cellular Consequences
Treatment of cancer cell lines with AZ-series inhibitors leads to several key cellular outcomes:
-
Reduced c-Myc Levels: A measurable decrease in the total cellular levels and a shortened half-life of the c-Myc oncoprotein.[8][9][10]
-
Induction of Apoptosis: The loss of c-Myc and other stabilized oncoproteins triggers programmed cell death.[8][9][10]
-
Loss of Cell Viability: A reduction in the overall proliferation and survival of cancer cells, with reported EC50 values for AZ-1 typically around 20 µM in various cancer cell lines.[8][9][10][12]
These effects have been demonstrated to cause significant tumor regression in preclinical mouse models of lung squamous cell carcinoma and in human LSCC xenografts.[4][7]
Key Experimental Workflows for Inhibitor Validation
Validating the mechanism of a DUB inhibitor requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
Workflow: Cellular Target Engagement
It is crucial to confirm that the inhibitor physically binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Caption: Experimental workflow for confirming target engagement using CETSA.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cancer cells (e.g., HCT116) to ~80% confluency. Treat one set of cells with AZ-2 at a desired concentration (e.g., 10-20 µM) and a control set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble USP28 remaining in each sample using SDS-PAGE and Western blotting with a specific anti-USP28 antibody.
-
Data Interpretation: Plot the band intensity of soluble USP28 against temperature for both the AZ-2 treated and vehicle-treated samples. A rightward shift in the "melting curve" for the AZ-2 treated sample confirms direct binding and stabilization of USP28 by the inhibitor in the cellular context.
Protocol: Cellular c-Myc Degradation Assay
This assay directly measures the functional consequence of USP28 inhibition on its key substrate, c-Myc.
-
Cell Culture and Treatment: Seed a cancer cell line with high c-Myc expression (e.g., LS174T or HCT116) in multiple plates.
-
Protein Synthesis Inhibition: Treat all plates with a protein synthesis inhibitor, such as cycloheximide (CHX), to prevent the new production of c-Myc. This synchronizes the assay to only measure protein degradation.
-
Inhibitor Addition: Immediately after adding CHX, treat the cells with either AZ-2 (at various concentrations) or a vehicle control (DMSO).
-
Time Course Lysis: Harvest the cells at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes). Prepare whole-cell lysates.
-
Western Blot Analysis: Separate the lysates by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).
-
Quantification and Half-Life Calculation: Quantify the c-Myc band intensities at each time point, normalize to the loading control, and then normalize to the T=0 time point. Plot the remaining c-Myc levels over time. The rate of decline will be faster in AZ-2 treated cells. The half-life (t½) of c-Myc can be calculated from the degradation curve. A significant reduction in c-Myc half-life in the presence of AZ-2 provides strong evidence for the inhibitor's mechanism of action.
Conclusion and Future Directions
AZ-2 and its analogs are pioneering chemical probes that have been instrumental in validating USP28 as a viable therapeutic target in oncology. The mechanism of action is now understood to be allosteric inhibition of USP25 and USP28, which disrupts their deubiquitinating activity. This leads to the targeted degradation of key oncoproteins, most notably c-Myc, resulting in cancer cell apoptosis and tumor regression in preclinical models.
The dual specificity for USP25 and USP28 remains a key characteristic. Future drug development efforts may focus on identifying distinct binding pockets to develop selective inhibitors for either enzyme, which could help dissect their individual biological roles and potentially refine therapeutic strategies.[11] Nonetheless, the work on dual inhibitors like AZ-2 has laid an authoritative foundation for targeting the DUB family and has provided the scientific community with valuable tools to explore the complex biology of the ubiquitin-proteasome system.
References
- Popov, N., et al. (2007). The Ubiquitin-Specific Protease USP28 Is Required for MYC Stability. PubMed - NIH.
- Patsnap Synapse. (2024). What are USP28 inhibitors and how do they work?. Patsnap Synapse.
- Ruiz, E.J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife.
- Ruiz, E.J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. PubMed Central.
- MDPI. (n.d.). USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma. MDPI.
- Wrigley, J.D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. PubMed.
- Jin, C., et al. (2024). The dimeric deubiquitinase USP28 integrates 53BP1 and MYC functions to limit DNA damage. PMC.
- Prieto-Garcia, C., et al. (2023). Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development. Journal of Experimental & Clinical Cancer Research.
- ResearchGate. (n.d.). USP28 regulates c-Myc stability. ResearchGate.
- Wrigley, J.D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology.
- Maier, C.R., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. PubMed Central.
- ResearchGate. (2025). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. Request PDF.
- Selleck Chemicals. (n.d.). USP25/28 inhibitor AZ1 DUB inhibitor. Selleckchem.com.
- MedchemExpress. (n.d.). USP28-IN-4 | USP28 Inhibitor. MedchemExpress.com.
Sources
- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
